3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl

Catalog No.
S12395757
CAS No.
47075-39-8
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl

CAS Number

47075-39-8

Product Name

3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl

IUPAC Name

2-methoxy-5-(4-methoxy-3,5-dimethylphenyl)-1,3-dimethylbenzene

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-6H3

InChI Key

LZRFEVSDBKMZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CC(=C(C(=C2)C)OC)C

3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl is an organic compound with the molecular formula C₁₈H₂₂O₂. This compound belongs to the biphenyl family and is characterized by the presence of two methoxy groups and four methyl substituents on the biphenyl structure. Its unique arrangement of substituents contributes to its distinct physical and chemical properties, including its solubility in organic solvents and potential applications in various fields such as materials science and organic electronics .

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of methoxy groups enhances the electron density on the aromatic rings, making them more reactive towards electrophiles.
  • Oxidation Reactions: The methyl groups can be oxidized to form corresponding carbonyl compounds under appropriate conditions.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions using palladium catalysts, which are significant in forming carbon-carbon bonds in organic synthesis .

The synthesis of 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl can be achieved through several methods:

  • Methylation of Biphenyl Derivatives: Starting from biphenyl or its derivatives, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Methoxylation: The introduction of methoxy groups can be accomplished via reactions with methanol under acidic conditions or through the use of methoxyboronic acids in cross-coupling reactions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions between appropriate aryl halides and boronic acids can yield the desired biphenyl derivative .

3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl has potential applications in various fields:

  • Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Material Science: The compound may serve as a building block for polymers and other materials due to its structural characteristics.
  • Pharmaceuticals: While direct applications in pharmaceuticals are not well-documented, similar compounds have been explored for drug development .

Interaction studies involving 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl focus on its reactivity with various reagents and its behavior in biological systems. Understanding these interactions is crucial for assessing its stability and potential effects when used in applications such as drug delivery systems or material formulations. Studies on related biphenyl compounds often provide insights into expected interactions .

Several compounds share structural similarities with 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4,4'-Dimethoxy-1,1'-biphenylTwo methoxy groupsUsed in organic synthesis
3,3',4,4'-Tetramethyl-1,1'-biphenylFour methyl groupsEnhanced solubility
3,3',5-Trihydroxy-1,1'-biphenylHydroxyl groups instead of methoxyPotential antioxidant properties
2-Methyl-4-methoxyphenolMethoxy and methyl substitutionsAntimicrobial activity

These compounds highlight the diversity within the biphenyl family while emphasizing the unique combination of substituents present in 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl that may confer distinct properties and functionalities .

Reaction Kinetics of Hydroxyl Group Regeneration

The kinetics of hydroxyl group regeneration in 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl systems follow complex multi-step pathways that depend on the specific reduction mechanism employed [9] [26]. The regeneration process typically involves the conversion of quinone intermediates back to the corresponding hydroquinone form through sequential electron and proton transfer steps [9] [13].

Table 2: Kinetic Parameters for Hydroxyl Group Regeneration

Reaction StepRate Constant (s^-1)Activation Energy (kJ/mol)Temperature Dependence
Initial proton transfer1.2 × 10^628.4Strong positive
First electron transfer3.8 × 10^531.7Moderate positive
Second electron transfer2.1 × 10^435.2Strong positive
Final protonation8.9 × 10^718.9Weak positive

The reaction kinetics are significantly influenced by the electronic effects of the tetramethyl and dimethoxy substituents [1] [21]. These substituents create electron-donating effects that stabilize intermediate radical species and influence the overall reaction pathway [11] [21]. The presence of hydroxyl radicals in the reaction medium can both facilitate and complicate the regeneration process through competing side reactions [21] [33].

Mechanistic studies have revealed that the hydroxyl group regeneration follows a proton-coupled electron transfer mechanism, where the timing of proton and electron transfer steps is critical for efficient conversion [9] [26]. The rate-determining step typically involves the formation of semiquinone intermediates, which can undergo either further reduction or disproportionation reactions [26] [36].

Temperature effects on reaction kinetics show strong positive dependence over the range of 278 to 318 K, with rate constants increasing exponentially with temperature [21] [33]. The activation energies for individual steps range from 18.9 to 35.2 kJ/mol, indicating that the overall process is kinetically feasible under mild conditions [21] [33].

Byproduct Management in Multi-Step Reductions

Multi-step reduction processes involving 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl quinone intermediates generate various byproducts that require careful management to maintain reaction efficiency and product purity [15] [17]. The formation of byproducts is influenced by competing reaction pathways, including side reactions with oxygen, dimerization processes, and incomplete reduction sequences [15] [36].

Table 3: Common Byproducts in Multi-Step Quinone Reduction

Byproduct CategoryFormation MechanismTypical Yield (%)Management Strategy
Phenolic dimersOxidative coupling5-12Controlled atmosphere
Semiquinone radicalsIncomplete reduction8-15Excess reductant
Hydroxylated productsRadical side reactions3-8Radical scavengers
Methylated derivativesMethyl migration2-6Temperature control

The management of byproducts requires implementation of specific control strategies that address the underlying formation mechanisms [15] [18]. Oxidative coupling leading to phenolic dimers can be minimized by conducting reactions under inert atmosphere conditions and controlling the reaction stoichiometry [15] [28]. The formation of semiquinone radicals, which can lead to further complications, is typically controlled through the use of excess reducing agent and careful monitoring of reaction progress [36] [37].

Purification strategies for managing byproduct contamination include selective extraction techniques, chromatographic separation, and precipitation methods [18] [35]. The effectiveness of these approaches depends on the specific physical and chemical properties of the byproducts relative to the desired product [18] [35]. Membrane filtration techniques have shown promise for separating products based on molecular size differences, though operational costs can be significant [18].

Process optimization studies have demonstrated that byproduct formation can be reduced from 15-20% to less than 5% through careful control of reaction conditions, including temperature, pH, and reaction time [15] [35]. The implementation of continuous monitoring systems allows for real-time adjustment of reaction parameters to minimize unwanted side product formation [35] [39].

Acid-Base Catalysis in Regioselective Methylation

Mechanistic Foundations of Acid-Base Catalysis

Acid-base catalysis represents a fundamental approach in the regioselective methylation of 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl, operating through dual activation pathways that simultaneously enhance both electrophile and nucleophile reactivity [1] [2]. The mechanistic framework involves Brønsted acids activating electrophilic methylating agents while Lewis basic sites facilitate nucleophile generation and activation [3] [4].

Lewis Acid-Brønsted Base Cooperative Systems

The most effective catalytic systems for biphenyl methylation employ cooperative Lewis acid-Brønsted base mechanisms, where magnesium-aluminum mixed oxide catalysts (derived from hydrotalcite precursors) demonstrate superior regioselectivity compared to monofunctional catalysts [1]. These heterogeneous systems achieve optimal performance through the co-existence of Lewis acid sites and basic sites, leading to enhanced selectivity for ortho-carbon-alkylation products [1].

Catalyst SystemTemperature (°C)Selectivity (%)Conversion (%)Key Mechanism
Magnesium-Aluminum Mixed Oxide400-50075-8560-80Dual site activation
Hydrotalcite-derived Mg/Al4508070Lewis acid-base cooperation
Magnesium-Iron Mixed Oxide4257265Modified acid-base properties

Regioselectivity Control Mechanisms

The regioselectivity in acid-base catalyzed methylation arises from the combination of two complementary effects: (i) hydrogen abstraction by basic sites generating phenolate anions, and (ii) coordinative properties of Lewis acid sites interacting with the aromatic ring system [1]. This dual activation reduces the mesomeric effect efficiency while enhancing the inductive effect of the oxygen species, directing methylation preferentially to the ortho position [1].

Quantitative Analysis of Catalytic Performance

ParameterOptimal RangeUnitsImpact on Selectivity
Reaction Temperature400-500°CHigher temperatures favor ortho-selectivity
Catalyst Loading5-15wt%Optimal loading balances activity and selectivity
Contact Time0.5-2.0sShorter contact times reduce over-methylation
Methanol Partial Pressure0.1-0.5barHigher pressures increase methylation rate

Surface Acid-Base Properties and Catalytic Activity

The surface acid-base properties of heterogeneous catalysts directly correlate with their catalytic performance in regioselective methylation reactions [1]. Magnesium-aluminum mixed oxides exhibit optimal acid-base balance, with Lewis acid sites (Al³⁺) providing electrophile activation while basic sites (O²⁻) facilitate nucleophile generation [1]. The acid-base site distribution significantly influences both reaction rate and product selectivity patterns.

Transition Metal Complexes for Steric Hindrance Mitigation

Palladium-Based Catalytic Systems

Palladium complexes represent the most extensively studied transition metal catalysts for overcoming steric hindrance in biphenyl derivative synthesis [5] [6]. The palladium-catalyzed carbon-hydrogen bond activation of benzene over graphene oxide-supported catalysts achieves 78% yield of biphenyl products at 80°C, demonstrating remarkable efficiency in sterically challenging transformations [5].

Mechanism of Steric Hindrance Mitigation

The catalytic mechanism involves initial palladium acetate formation through interaction with acetic acid, followed by sequential benzene adsorption with differentiated binding energies [5]. The first benzene molecule exhibits weak adsorption (0.15 eV) with high carbon-hydrogen bond scission barriers (1.67 eV), while the second benzene molecule demonstrates stronger adsorption (0.40 eV), facilitating biphenyl formation through reduced steric constraints [5].

Catalyst SystemSteric LimitationYield (%)Temperature (°C)Key Advantage
Pd/Graphene OxideModerate7880High temperature stability
Pd(dba)₂/DPDBHigh65-98110Excellent selectivity
NiFe₂O₄@BPMN-NiLow9365Mild conditions

Nickel-Based Alternative Systems

Nickel-iron oxide catalysts (NiFe₂O₄@BPMN-Ni) demonstrate superior performance in water-ethanol solvent systems, achieving 93% yield under mild conditions (65°C) [7]. These catalysts effectively address steric hindrance through modified electronic structures that facilitate sterically demanding carbon-carbon bond formation processes [8].

Mechanistic Insights into Steric Hindrance Reduction

Transition metal complexes mitigate steric hindrance through multiple mechanisms: (i) coordination-induced conformational changes in substrate molecules, (ii) electronic activation reducing energy barriers for sterically hindered transformations, and (iii) alternative reaction pathways that circumvent sterically congested transition states [9] [6].

Computational Analysis of Steric Effects

Steric ParameterUncatalyzedPd-CatalyzedNi-CatalyzedImprovement Factor
Activation Energy (kcal/mol)35-4520-2518-221.5-2.0
Reaction Rate (s⁻¹)10⁻⁶10⁻³10⁻²10²-10⁴
Selectivity (%)15-3070-8580-953-5

Ligand Design for Steric Hindrance Mitigation

The development of sterically hindered ligands paradoxically facilitates reactions of sterically congested substrates by providing well-defined catalytic pockets that accommodate bulky groups [10] [11]. Hindered biphenyls and diphenylmethanes serve as pseudo-chiral catalysts, utilizing steric clash between substituents to create selective catalytic environments [10].

Solvent-Mediated Catalytic Effects on Reaction Efficiency

Solvent Coordination and Catalyst Stabilization

Solvent selection profoundly influences catalytic efficiency in biphenyl derivative synthesis through multiple mechanisms including catalyst stabilization, intermediate solvation, and reaction pathway modification [12] [13]. Tetrahydrofuran (THF) serves as the optimal solvent for iron-catalyzed cross-coupling reactions, providing coordinating stabilization of reactive intermediates while maintaining high selectivity [12].

Comparative Solvent Performance Analysis

SolventDielectric ConstantCoordination AbilityYield (%)Selectivity (%)
THF7.6High9188
Toluene2.4Low7880
DMF38.3Moderate8565
Acetic Acid6.2High9095

Mechanistic Role of Solvent in Catalysis

Solvents influence catalytic performance through multiple pathways: (i) coordination to metal centers affecting electronic properties, (ii) stabilization of charged intermediates through solvation, and (iii) modification of reaction kinetics through viscosity and mass transfer effects [14] [13]. The choice between coordinating and non-coordinating solvents significantly impacts both reaction rate and product distribution [13].

Protic versus Aprotic Solvent Effects

Protic solvents such as acetic acid promote biphenyl formation through hydrogen bonding interactions that stabilize transition states and intermediates [14]. In contrast, aprotic solvents like dimethylsulfoxide (DMSO) provide different solvation environments that can alter regioselectivity patterns [14]. The optimal solvent choice depends on the specific catalytic system and desired product selectivity.

Solvent-Mediated Rate Enhancement

Solvent PropertyEffect on RateMechanismQuantitative Impact
Coordinating AbilityRate EnhancementIntermediate Stabilization2-5 fold increase
Hydrogen BondingSelectivity ControlTransition State Stabilization10-30% selectivity improvement
PolaritySolvation EffectsCharge Stabilization1.5-3 fold rate increase
ViscosityMass TransferDiffusion Control0.5-2 fold rate change

Temperature-Dependent Solvent Effects

The influence of solvent on catalytic performance exhibits strong temperature dependence, with optimal solvent selection varying significantly across different temperature ranges [14]. High-temperature reactions often require thermally stable solvents with appropriate vapor pressures, while low-temperature transformations benefit from solvents with favorable viscosity characteristics.

Optimization Strategies for Solvent Selection

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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